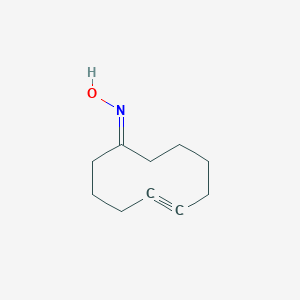

Cyclodec-5-yn-1-one oxime

Description

Cyclodec-5-yn-1-one oxime is a cyclic oxime derivative characterized by a 10-membered carbon ring containing a triple bond (yne) and an oxime (-NOH) functional group. Oximes are broadly recognized for their reactivity, stability, and biological activity, making them valuable in drug development (e.g., Olesoxime) and chemical synthesis .

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(NZ)-N-cyclodec-5-yn-1-ylidenehydroxylamine |

InChI |

InChI=1S/C10H15NO/c12-11-10-8-6-4-2-1-3-5-7-9-10/h12H,2,4-9H2/b11-10- |

InChI Key |

IPNXBIUNRHVWMX-KHPPLWFESA-N |

SMILES |

C1CCC(=NO)CCCC#CC1 |

Isomeric SMILES |

C1CC/C(=N/O)/CCCC#CC1 |

Canonical SMILES |

C1CCC(=NO)CCCC#CC1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Cycloaddition Reactions

The alkyne moiety in cyclodec-5-yn-1-one oxime participates in [3+2] cycloadditions with nitrones or nitrile oxides, forming polycyclic isoxazolidine derivatives. For example:

-

Reaction with nitrones under thermal or catalytic conditions yields fused bicyclic structures via intramolecular cyclization .

-

Hypervalent iodine catalysts (e.g., 2-iodobenzoic acid) promote oxidative cycloadditions, achieving up to 91% yield for isoxazole derivatives under mild conditions (CHCl, room temperature) .

Key Conditions and Outcomes

| Reaction Type | Catalyst/Reagent | Solvent | Yield (%) | Product |

|---|---|---|---|---|

| [3+2] Cycloaddition | I/m-CPBA | CHCl | 79–91 | Isoxazole-fused derivatives |

| Intramolecular Cyclization | p-TsOH | CHCl | 65–70 | Polycyclic lactams |

Oxidation

The oxime group undergoes oxidation to form a ketone or nitro compound:

-

Treatment with Oxone (KHSO) generates α,β-unsaturated ketones through radical intermediates .

-

Metal-mediated oxidation (e.g., NiCl) facilitates conversion to cyclodec-5-yn-1-one under aerobic conditions .

Reduction

Selective reduction of the oxime group produces amines:

-

Catalytic hydrogenation (H, Pd/C) yields cyclodecylamine derivatives.

-

NaBH reduces the oxime to a hydroxylamine intermediate, which further rearranges .

Beckmann Rearrangement

Under acidic conditions (e.g., HSO), this compound rearranges to a lactam via a nitrilium ion intermediate:

This reaction is critical for synthesizing bioactive nitrogen-containing heterocycles .

Metal-Complexation Reactions

The oxime group acts as a ligand for transition metals:

-

Coordination with Ni(II) or Fe(II) forms stable complexes, enabling catalytic applications in asymmetric synthesis .

-

Iron-catalyzed reactions with α,β-unsaturated aldehydes yield O-alkylated oximes with up to 76% enantiomeric excess .

Radical-Mediated Reactions

The alkyne participates in radical cyclization pathways:

-

Oxone generates α-carbonyl radicals that add to the alkyne, forming polycyclic γ-lactams via 1,5-H shifts and secondary cyclizations (up to 88% yield ) .

-

Iodine-promoted selenation reactions with dibutyl diselenide yield selenophene derivatives through seleniranium intermediates .

Hydrolysis

Acid-catalyzed hydrolysis converts the oxime to cyclodec-5-yn-1-one:

Nucleophilic Additions

The alkyne undergoes nucleophilic additions with organometallic reagents (e.g., Grignard reagents) to form propargyl alcohols.

Mechanistic Insights

-

Cycloadditions : Hypervalent iodine catalysts (e.g., 2a ) activate the oxime via ligand exchange, forming iodonium intermediates that facilitate nitrile oxide generation and subsequent cyclization .

-

Radical Pathways : Oxone-mediated reactions proceed through α-carbonyl radical intermediates, which undergo intramolecular cyclization and hydrogen abstraction .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oximes

*Theoretical values based on molecular formula.

Functional and Application-Based Comparisons

Pharmaceutical Potential

- Olesoxime : A neuroprotective agent in clinical trials for amyotrophic lateral sclerosis (ALS), leveraging its cholesterol-like structure for membrane interaction .

- This compound : Macrocyclic oximes are under investigation for host-guest chemistry and drug delivery, though specific data on this compound remains unexplored.

Toxicity Profiles

- Phosgene oxime : Extreme toxicity (AEGL-1: 0.006 ppm) due to rapid tissue damage and corrosive properties .

- 4-Methylpentan-2-one oxime : Moderate toxicity (Acute Tox. 4, Skin/Irrit. 2) but used safely in antifouling paints with proper handling .

- Oxime ethers (e.g., β-cyclocitral O-methyl ether): Low acute toxicity in ecotoxicity assays (class III–V), making them viable fragrance components .

Q & A

Q. What are the standard synthetic protocols for Cyclodec-5-yn-1-one oxime, and how can reaction conditions be optimized for reproducibility?

this compound is synthesized via condensation of cyclodec-5-yn-1-one with hydroxylamine hydrochloride under acidic or basic conditions. Key parameters include:

- pH control : Adjusting reaction medium acidity (e.g., HCl/NaOH) to optimize hydroxylamine activation .

- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance nucleophilic attack by hydroxylamine.

- Temperature and time : Microwave-assisted synthesis (50–80°C, 10–30 min) improves yield and reduces by-products compared to conventional heating .

For reproducibility, document detailed protocols (e.g., molar ratios, stirring rates) and validate purity via HPLC or GC-MS .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR spectroscopy : Confirm oxime formation via disappearance of carbonyl carbon signals (~200 ppm in NMR) and appearance of C=N signals (~150–160 ppm) .

- IR spectroscopy : Detect N–O stretching (930–980 cm) and O–H bending (3200–3400 cm) .

- X-ray diffraction : Resolve stereochemistry and crystal packing for structural validation .

Supplemental data (e.g., crystallographic files) should be archived in repositories like Cambridge Structural Database .

Q. How can researchers ensure safe handling of this compound in laboratory settings?

- PPE requirements : Impervious gloves (EN 374 standard), safety goggles, and lab coats .

- Engineering controls : Use fume hoods to minimize inhalation risks and closed systems to prevent environmental release .

- Waste disposal : Neutralize acidic by-products before disposal and adhere to local regulations for oxime derivatives .

Advanced Research Questions

Q. What catalytic systems enhance the efficiency of this compound synthesis, and how do their mechanisms differ?

Recent studies highlight:

- Ionic liquid (IL) catalysts : Imidazolium-based ILs (e.g., [BMIM]Cl) act as dual solvents/catalysts, reducing reaction time by 40% via stabilizing transition states .

- Heterogeneous catalysts : Mesoporous silica nanoparticles (e.g., CZM-1) achieve 98% conversion under UV/ozone, with cobalt sites facilitating radical-mediated oxidation .

Q. Table 1: Comparative Catalytic Performance

| Catalyst | Conversion (%) | Selectivity (%) | Reaction Time | Reference |

|---|---|---|---|---|

| [BMIM]Cl | 92 | 89 | 20 min | |

| CZM-1 | 98 | 97 | 20 min | |

| Conventional | 75 | 82 | 2 h |

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for oxime formation?

Conflicting data on rate-determining steps (e.g., nucleophilic attack vs. proton transfer) can be addressed via:

- DFT calculations : Map energy profiles to identify transition states and validate experimental kinetics .

- Solvent effect simulations : COSMO-RS models predict solvent polarity impacts on activation barriers .

Publish raw computational data (e.g., Gaussian input files) in supplementary materials for peer validation .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate concentrations .

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, catalyst loading) and identify critical quality attributes .

Report statistical confidence intervals (e.g., 95% CI) for yield and purity metrics .

Methodological and Reproducibility Considerations

Q. How should researchers document experimental procedures to ensure reproducibility?

- Granular detail : Specify equipment brands (e.g., "Bruker Avance III 400 MHz NMR"), calibration methods, and raw data preprocessing steps .

- Negative controls : Include blank reactions (e.g., without hydroxylamine) to confirm product specificity .

- Data repositories : Deposit spectra, chromatograms, and crystallographic data in platforms like Zenodo or Figshare .

Q. What are best practices for reconciling contradictory data in oxime stability studies?

- Accelerated stability testing : Expose samples to elevated temperatures/humidity and compare degradation kinetics via Arrhenius modeling .

- Multi-lab validation : Collaborate with independent labs to verify anomalous results (e.g., unexpected by-products) .

Publish raw datasets with metadata (e.g., storage conditions, batch numbers) to enable third-party analysis .

Emerging Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.